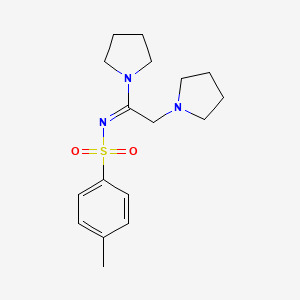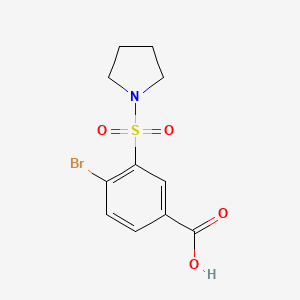![molecular formula C21H17NO2 B5795955 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5795955.png)
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as PAPP, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities. PAPP has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is thought to involve the modulation of various signaling pathways. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has also been found to inhibit the activation of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant activities, 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its diverse biological activities. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a useful tool for investigating various disease processes. Another advantage is that 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one is relatively easy to synthesize and purify, making it readily available for research purposes.
One limitation of using 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one's biological activities. Another limitation is that 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one. One area of investigation is the development of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Another area of research is the identification of the molecular targets of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one, which could provide insight into its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one involves the reaction of 4-phenoxyaniline with 1-phenyl-2-propen-1-one in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one as a yellow crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the major areas of investigation is its anti-inflammatory activity. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. This suggests that 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one may have therapeutic potential for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the antioxidant activity of 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one. Oxidative stress is known to play a role in the development of various diseases, including cancer and neurodegenerative disorders. 3-[(4-phenoxyphenyl)amino]-1-phenyl-2-propen-1-one has been shown to scavenge free radicals and protect cells from oxidative damage, indicating its potential as a therapeutic agent for these conditions.
Propriétés
IUPAC Name |
(E)-3-(4-phenoxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c23-21(17-7-3-1-4-8-17)15-16-22-18-11-13-20(14-12-18)24-19-9-5-2-6-10-19/h1-16,22H/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOBZZMSCZGAY-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(4-phenoxyphenyl)amino]-1-phenylprop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzoic acid](/img/structure/B5795906.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-chlorobenzyl)thio]acetamide](/img/structure/B5795949.png)
